molecular formula C19H23N5O B2816439 1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-(3-methylpyridin-2-yl)piperidine-3-carboxamide CAS No. 2097858-90-5

1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-(3-methylpyridin-2-yl)piperidine-3-carboxamide

Cat. No. B2816439
CAS RN: 2097858-90-5
M. Wt: 337.427
InChI Key: XJPWPHSIDXMDLL-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The cyclopenta[c]pyridazin and piperidine rings would likely adopt a puckered conformation due to the strain of the ring structures . The carboxamide group could participate in hydrogen bonding, influencing the compound’s solubility and reactivity .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the cyclopenta[c]pyridazin ring, the piperidine ring, and the carboxamide group. The nitrogen atoms in these groups could act as nucleophiles in reactions . Additionally, the carbonyl group in the carboxamide could be susceptible to nucleophilic attack .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar carboxamide group could increase its solubility in polar solvents . The compound’s reactivity, stability, and melting and boiling points would also be determined by its molecular structure .

Scientific Research Applications

Corrosion Inhibition for Carbon Steel (CS)

Carbon steel (CS) is widely used in engineering and structural applications due to its mechanical properties and cost-effectiveness. However, it is susceptible to corrosion during industrial processes such as cleaning, acid pickling, and acidizing . CAPD derivatives have been investigated as novel inhibitors for CS corrosion in sulfuric acid (H2SO4) medium. Here’s what we know:

Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one Analogues

CAPD compounds can serve as precursors for the synthesis of related analogues. For instance, direct oxidation of 2,3-cyclopentenopyridine analogues to 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues has been achieved using Mn(OTf)2 as a catalyst and t-BuOOH as an oxidant .

Tetracyclic System Formation

By using chloroacetonitrile as an alkylating agent and heating the reaction product under reflux in formamide, a tetracyclic system (10-ethyl-8,9-dihydro-7H-cyclopenta[5’,6’]pyrido[3’,2’:4,5]-thieno[3,2-d]pyrimidin-4-amine) can be formed .

properties

IUPAC Name

1-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)-N-(3-methylpyridin-2-yl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O/c1-13-5-3-9-20-18(13)21-19(25)15-7-4-10-24(12-15)17-11-14-6-2-8-16(14)22-23-17/h3,5,9,11,15H,2,4,6-8,10,12H2,1H3,(H,20,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJPWPHSIDXMDLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)NC(=O)C2CCCN(C2)C3=NN=C4CCCC4=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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